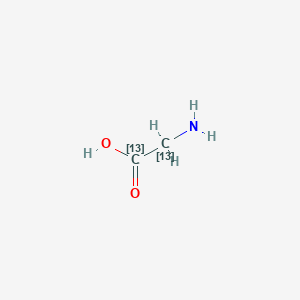

(~13~C_2_)Glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514663 |

Source

|

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.052 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67836-01-5 |

Source

|

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(13C2)Glycine: A Versatile Isotopic Tracer for Unraveling Cellular Metabolism and Proteodynamics

An In-Depth Technical Guide

Abstract

Stable isotope tracers are indispensable tools in modern biological research, enabling the precise tracking of atoms through complex metabolic and signaling networks. Among these, doubly labeled (13C2)Glycine has emerged as a uniquely powerful probe due to glycine's central role in a multitude of core cellular processes. This guide provides an in-depth technical overview of the primary applications of (13C2)Glycine for researchers, scientists, and drug development professionals. We will explore its utility in metabolic flux analysis, particularly in dissecting one-carbon metabolism, its application in quantitative proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and its role in elucidating key biosynthetic pathways. This document is structured to provide not just protocols, but the causal scientific reasoning behind experimental design, ensuring a robust and insightful application of this versatile research tool.

The Foundation: Principles of (13C2)Glycine Isotope Tracing

Glycine, the structurally simplest amino acid, is metabolically one of the most versatile. It serves as a fundamental building block for proteins and is a key substrate for the synthesis of purines, glutathione, and creatine.[1][2] (13C2)Glycine is an isotopically labeled form of glycine where both carbon atoms—the carboxyl carbon (C1) and the alpha-carbon (C2)—are replaced with the heavy, non-radioactive isotope, Carbon-13 (13C).[3]

The core principle of its use lies in mass spectrometry, a technique that can differentiate molecules based on their mass-to-charge ratio.[4] When (13C2)Glycine is introduced into a biological system, it is metabolized and incorporated into various downstream biomolecules. These molecules become "heavier" by 2 Daltons (Da) for every incorporated (13C2)Glycine unit. By tracking this specific mass shift, researchers can precisely trace the metabolic fate of the glycine carbon backbone, providing quantitative insights into pathway activity and dynamics.[5][6]

Core Application I: Mapping One-Carbon Metabolism and the Glycine Cleavage System

One-carbon (1C) metabolism is a critical network of reactions that transfers single-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions, such as the regeneration of S-adenosylmethionine (SAM).[7][8] Serine and glycine are the primary donors of these 1C units.

Expertise & Causality: Tracing the Fate of Each Carbon

The mitochondrial Glycine Cleavage System (GCS) is a major catabolic pathway for glycine and a crucial node in 1C metabolism.[7][9][10] (13C2)Glycine is an exceptional tool for probing this system for a specific reason: the two labeled carbons have distinct fates.

-

The C1 (Carboxyl) Carbon: This carbon is released as 13CO2 during the GCS reaction.[11]

-

The C2 (Alpha) Carbon: This carbon is transferred to the cofactor tetrahydrofolate (THF) to form 5,10-methylene-THF (5,10-CH2-THF), the central carrier of the 1C pool.[7][9][11]

This 13C-labeled 1C unit can then be traced into various downstream pathways:

-

Cytosolic Serine Synthesis: It can be used to convert another molecule of glycine into serine, resulting in serine labeled at the C3 position.

-

Nucleotide Synthesis: It can be used for the de novo synthesis of purines and thymidine.[7][10]

-

Methionine Cycle: It can be used to regenerate methionine from homocysteine.[9]

By measuring the mass isotopomer distribution (the pattern of molecules with M+0, M+1, M+2, etc., masses) in metabolites like serine, ATP, and methionine, one can quantify the contribution of glycine to the 1C pool via the GCS.[7][9]

Visualization: Glycine's Journey into One-Carbon Metabolism

Caption: A streamlined workflow for quantitative proteomics using SILAC.

Data Presentation: Mass Shifts in SILAC Peptides

| Number of Glycine Residues | Isotopic Label | Total Mass Shift (Da) |

| 1 | (13C2)Glycine | +2.0067 |

| 2 | (13C2)Glycine | +4.0134 |

| 3 | (13C2)Glycine | +6.0201 |

Experimental Protocol: A (13C2)Glycine SILAC Experiment

-

Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking natural glycine. Supplement two batches of this medium with either "light" natural abundance glycine or "heavy" (13C2)Glycine to a final physiological concentration. Also add dialyzed fetal bovine serum (dFBS) to avoid introducing unlabeled amino acids.

-

Cell Adaptation: Wean cells into the SILAC media over several passages. Culture two separate populations ("light" and "heavy") for at least 6-8 cell doublings to ensure complete incorporation of the labeled amino acid. [12]3. Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one population (e.g., the "heavy" culture) while maintaining the other as a control.

-

Harvesting and Mixing: Harvest both cell populations. Count the cells from each population and mix them in a precise 1:1 ratio.

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Quantify the total protein concentration (e.g., using a BCA assay).

-

Perform in-solution or in-gel tryptic digestion of the protein lysate.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer. The instrument should be configured to acquire data-dependent MS/MS spectra.

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs. This software will generate a list of identified proteins and their relative abundance changes between the two conditions.

Core Application III: Tracing Glycine-Dependent Biosynthesis

Beyond its role in 1C metabolism, the entire glycine molecule is a direct precursor for several vital biomolecules. (13C2)Glycine allows for the direct measurement of the flux through these pathways.

Expertise & Causality: Direct Incorporation

-

De Novo Purine Synthesis: The entire glycine molecule (N-Cα-C=O) is incorporated into the purine ring structure. Therefore, feeding cells with (13C2)Glycine will lead to a distinct M+2 mass shift in newly synthesized purines like ATP and GTP. This provides a direct readout of the de novo purine synthesis pathway activity. [7][9]* Glutathione Synthesis: Glycine is the C-terminal amino acid of the antioxidant tripeptide glutathione (GSH; γ-Glu-Cys-Gly). Labeling with (13C2)Glycine will result in an M+2 shift in the GSH pool, enabling the quantification of its synthesis rate. [1][13]* Creatine Synthesis: Creatine, critical for energy buffering in muscle and brain, is synthesized using the backbone of glycine. Tracing the M+2 label into the creatine pool measures its production rate. [13]

Visualization: Glycine as a Biosynthetic Precursor

Caption: Direct incorporation of the (13C2)Glycine backbone into key biomolecules.

Conclusion: A Multi-faceted Tool for Systems Biology

(13C2)Glycine is far more than a simple labeled amino acid; it is a versatile and powerful tracer for interrogating the core of cellular function. Its applications span the breadth of modern biological inquiry, from quantifying metabolic fluxes in cancer [14][15]and metabolic diseases [1][16]to providing highly accurate quantification of proteome-wide changes in response to stimuli or drug treatment. By understanding the distinct metabolic fates of its two carbon atoms and applying the robust experimental frameworks outlined in this guide, researchers can unlock a wealth of quantitative data, driving new discoveries in health and disease.

References

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42. Available at: [Link]

-

eScholarship, University of California. (2004). C-13 CP/MAS: Application to glycine. Available at: [Link]

-

Lee, W. D., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(11), 463. Available at: [Link]

-

Gannon, M. C., et al. (2001). The metabolic response to ingested glycine. The American Journal of Clinical Nutrition, 76(6), 1302–1307. Available at: [Link]

-

Adeva-Andany, M., et al. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 10(4), 467. Available at: [Link]

-

Voss, D. M., et al. (2015). Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. Journal of the American Society for Mass Spectrometry, 26(10), 1734–1743. Available at: [Link]

-

Ramesh, V., et al. (2017). Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women. The Journal of Nutrition, 147(5), 799–805. Available at: [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 253–259. Available at: [Link]

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. Available at: [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. Available at: [Link]

-

Aboagye, E. O., & Bhujwalla, Z. M. (1999). In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor. Cancer Research, 59(1), 80–84. Available at: [Link]

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]

-

Lee, W. D., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. ResearchGate. Available at: [Link]

-

Cell Biolabs, Inc. Glycine Assay Kit. Available at: [Link]

-

Allen, D. K., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(11), 4793–4800. Available at: [Link]

-

Hui, S., et al. (2017). Isotope tracing in health and disease. Current Opinion in Biotechnology, 43, 17–24. Available at: [Link]

-

Walther, J. L., et al. (2010). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 12(2), 174–181. Available at: [Link]

-

Avila, A., et al. (2013). Glycine neurotransmission: its role in development. Frontiers in Cellular Neuroscience, 7, 103. Available at: [Link]

-

Quora. (2024). What role does glycylglycine play in protein sequencing and mass spectrometry? Available at: [Link]

-

Animated biology with Arpan. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Available at: [Link]

-

Yale School of Medicine. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Available at: [Link]

-

Al-Mughaid, H., et al. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Molecules, 24(8), 1481. Available at: [Link]

-

ResearchGate. (2017). Influence of glycine in CID peptide fragmentation. These 4 spectra are... Available at: [Link]

-

MMPC.org. Determining the roles of serine and glycine in insulin resistance. Available at: [Link]

-

Akram, S., et al. (2020). Kinetic isotope tracing of glycerol and de novo proteogenic amino acids in Human Lung Carcinoma cells using [U- 13 C 6 ]glucose. ResearchGate. Available at: [Link]

-

Meiser, J., et al. (2016). Serine one-carbon catabolism with formate overflow. Science Advances, 2(10), e1601273. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 甘氨酸-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. broadinstitute.org [broadinstitute.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 13. In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(13C_2_)Glycine role in metabolic pathway analysis

An In-depth Technical Guide on the Role of (13C2)-Glycine in Metabolic Pathway Analysis

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Stable Isotopes in Unraveling Metabolic Networks

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules—or metabolic flux—is paramount to deciphering cellular physiology in both health and disease. Stable isotope tracing has emerged as a revolutionary technique, offering a window into the complex web of biochemical reactions that sustain life.[1] Unlike radioactive isotopes, stable isotopes are non-hazardous, making them ideal for a wide range of applications, including human studies.[1] By introducing molecules enriched with heavy isotopes like Carbon-13 (¹³C) into a biological system, we can track their journey and transformation, thereby mapping active metabolic pathways.[2]

Glycine, the structurally simplest amino acid, holds a uniquely central position in cellular metabolism.[3][4] It is not merely a building block for proteins but also a key precursor for a multitude of essential biomolecules, including purine nucleotides, glutathione, and one-carbon units for methylation reactions.[4][5][6] The use of uniformly labeled (¹³C₂)-Glycine, where both carbon atoms are ¹³C, provides a powerful tool to probe these critical pathways. This guide offers a comprehensive overview of the application of (¹³C₂)-Glycine in metabolic analysis, tailored for researchers, scientists, and drug development professionals.

Core Metabolic Pathways Illuminated by (¹³C₂)-Glycine Tracing

(¹³C₂)-Glycine serves as an exceptional tracer due to its involvement in several fundamental metabolic processes. Its labeled carbons can be tracked into a variety of downstream metabolites, providing quantitative insights into pathway activity.

One-Carbon Metabolism and the Glycine Cleavage System (GCS)

One-carbon (1C) metabolism is a network of reactions that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids like methionine, and for epigenetic modifications.[6][7] Glycine is a major source of these 1C units through the mitochondrial Glycine Cleavage System (GCS).[4][6] The GCS catabolizes glycine into CO₂, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).

When using [2-¹³C]glycine or (¹³C₂)-Glycine, the labeled C2 of glycine is transferred to tetrahydrofolate (THF), yielding ¹³C-labeled 5,10-CH₂-THF. This labeled one-carbon unit can then be exported from the mitochondria, often as formate, to participate in cytosolic biosynthetic reactions. This allows researchers to trace the contribution of mitochondrial glycine catabolism to cytosolic processes.[8]

Caption: Metabolic fate of (¹³C₂)-Glycine via the Glycine Cleavage System.

De Novo Purine Synthesis

Glycine is a direct and essential precursor for the de novo synthesis of purines (adenine and guanine), the building blocks of DNA and RNA.[4][9][10] The entire glycine molecule (C-C-N backbone) is incorporated into the purine ring, forming carbons 4 and 5, and nitrogen 7.[1][11]

By using (¹³C₂)-Glycine, researchers can observe a +2 mass shift (M+2) in newly synthesized purine nucleotides. Furthermore, the ¹³C-labeled one-carbon units derived from the GCS can be incorporated at positions C2 and C8 of the purine ring.[8][11] This dual contribution allows for a detailed analysis of how glycine fuels nucleotide synthesis, a pathway often upregulated in rapidly proliferating cells like cancer cells.[7][11][12]

Caption: Dual contribution of (¹³C₂)-Glycine to de novo purine synthesis.

Serine-Glycine Interconversion

Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytosol and mitochondria.[6][10] This reaction also involves the one-carbon pool, as the conversion of serine to glycine generates 5,10-CH₂-THF.

(¹³C₂)-Glycine tracing can elucidate the directionality and compartmentalization of this crucial metabolic axis.[13] For example, the synthesis of serine from (¹³C₂)-Glycine would require a ¹³C-labeled one-carbon unit from the GCS, resulting in a doubly labeled serine molecule (M+2).[8] This provides insight into the interplay between mitochondrial and cytosolic metabolic activities.

Experimental Design and Methodologies

A successful stable isotope tracing experiment requires careful planning, execution, and data analysis. The following outlines a typical workflow for a (¹³C₂)-Glycine tracing study in cultured cells.

Experimental Workflow

Caption: Typical experimental workflow for (¹³C₂)-Glycine tracing.

Detailed Experimental Protocol: (¹³C₂)-Glycine Labeling in Adherent Cell Culture

-

Cell Seeding: Plate cells in standard growth medium at a density that will result in ~85% confluency at the time of harvest.[14] Allow cells to attach and resume proliferation (typically 24 hours).

-

Preparation of Labeling Medium: Prepare custom RPMI 1640 or DMEM medium lacking standard glycine. Supplement this medium with a known concentration of (¹³C₂)-Glycine (e.g., from Cambridge Isotope Laboratories, Inc.).[14] Ensure the medium is sterile-filtered and equilibrated to 37°C and 5% CO₂.

-

Initiation of Labeling: Aspirate the standard medium from the cell culture plates. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) or basal medium without supplements.[15] Add the pre-warmed (¹³C₂)-Glycine labeling medium to the plates.

-

Time-Course Collection: At designated time points (e.g., 0, 4, 8, 12, 24 hours), remove the plates from the incubator for metabolite extraction. The time points should be chosen to capture the kinetics of label incorporation into the metabolites of interest.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Place the plate on dry ice and add a cold extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity instantly.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

-

Sample Analysis by Mass Spectrometry: The extracted metabolites are then analyzed by mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), to separate and identify the metabolites and quantify the incorporation of ¹³C.[16]

-

Data Analysis: The raw MS data is processed to determine the mass isotopologue distribution (MID) for each metabolite. This involves correcting for the natural abundance of ¹³C and other isotopes.[17] The fractional enrichment of labeled metabolites over time provides a measure of the metabolic flux through the pathway.

| Parameter | Recommendation | Rationale |

| Cell Density | 70-90% confluency at harvest | Ensures active metabolism without nutrient limitation or contact inhibition artifacts. |

| Tracer Concentration | Match physiological levels | Mimics in vivo conditions and avoids artifacts from nutrient flooding. |

| Time Points | Logarithmic scale (e.g., 1, 4, 12, 24h) | Captures both rapid initial labeling and approach to isotopic steady state. |

| Extraction Solvent | Cold (≤ -20°C) 80% Methanol or Acetonitrile/Methanol/Water | Rapidly quenches enzymatic reactions to preserve the in-situ metabolic state. |

| Analytical Platform | High-resolution MS (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements to resolve isotopologues and identify metabolites. |

Table 1: Key Parameters for (¹³C₂)-Glycine Isotope Tracing Experiments

Applications in Research and Drug Development

The insights gained from (¹³C₂)-Glycine tracing are invaluable in various fields of biomedical research.

Cancer Metabolism

Rapidly proliferating cancer cells exhibit altered metabolism, often showing an increased reliance on glycine and one-carbon metabolism to fuel nucleotide synthesis and maintain redox balance.[11][12] (¹³C₂)-Glycine tracing can:

-

Identify metabolic vulnerabilities in cancer cells.[11]

-

Quantify the contribution of glycine to tumor growth.[7]

-

Serve as a pharmacodynamic biomarker to assess the efficacy of drugs that target these pathways.

For example, studies have shown that the expression of the mitochondrial glycine biosynthetic pathway is strongly correlated with proliferation rates across numerous cancer cell lines.[11][12] Antagonizing this pathway has been shown to preferentially impair rapidly dividing cells, highlighting its potential as a therapeutic target.[11]

Drug Development

In drug development, understanding how a compound affects cellular metabolism is crucial. Stable isotope tracing with (¹³C₂)-Glycine can be used to:

-

Elucidate the mechanism of action of a drug by observing its impact on metabolic fluxes.

-

Identify off-target metabolic effects.

-

Stratify patient populations based on their metabolic profiles for personalized medicine approaches.

Conclusion

(¹³C₂)-Glycine is a versatile and powerful tool for the quantitative analysis of central metabolic pathways. Its strategic use in stable isotope tracing experiments provides unparalleled insights into the roles of one-carbon metabolism, nucleotide synthesis, and the serine-glycine axis in cellular physiology. For researchers in academia and industry, mastering this technique opens the door to a deeper understanding of complex biological systems and accelerates the discovery of novel therapeutic strategies for a range of human diseases.

References

-

Tracing Metabolic Fate of MitochondrialGlycine Cleavage System Derived FormateIn Vitro and In Vivo - eScholarship.org. (2020-11-20). [Link]

-

Measuring DNA Synthesis Rates With [1-13C]glycine - PubMed - NIH. [Link]

-

¹³C analysis of serine, glycine and glycerate: ¹³C-species of glycine... - ResearchGate. [Link]

-

Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC - PubMed Central. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. (2024-10-04). [Link]

-

Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women - NIH. [Link]

-

Cancer Metabolism - Eurisotop. [Link]

-

Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. [Link]

-

De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC - NIH. [Link]

-

Glycine Biosynthesis - Microbe Scholar - UCLA. [Link]

-

Metabolomics and isotope tracing - PMC - NIH. [Link]

-

New clues about cancer cell metabolism: Smallest amino acid, glycine, implicated in cancer cell proliferation | ScienceDaily. (2012-05-25). [Link]

-

Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC - NIH. [Link]

-

How Is Glycine Synthesized? - Chemistry For Everyone - YouTube. (2025-07-06). [Link]

-

One-Carbon Metabolism in Health and Disease - PMC - NIH. [Link]

-

Serine, glycine and one-carbon units: cancer metabolism in full circle - SciSpace. [Link]

-

Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells - PubMed Central. [Link]

-

How Stable Isotope Tracing Transformed Cancer Research——Unraveling Tumor Metabolism. (2025-12-19). [Link]

-

Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - NSF Public Access Repository. [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed Central. [Link]

Sources

- 1. eurisotop.com [eurisotop.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 5. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. escholarship.org [escholarship.org]

- 9. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Dynamics: An In-depth Technical Guide to (¹³C₂)Glycine Isotopic Labeling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (¹³C₂)Glycine isotopic labeling. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, the intricacies of data interpretation, and the power of this technique to illuminate complex biological systems. We will explore how the strategic use of dual-labeled glycine provides a high-resolution lens to view one-carbon metabolism, cellular biosynthesis, and the metabolic reprogramming inherent in disease and in response to therapeutic intervention.

The Principle and Power of (¹³C₂)Glycine Tracing

Stable isotope tracing has emerged as an indispensable tool for moving beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[1] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive, making them safe for a wide range of in vitro and in vivo applications.[2] By supplying cells or organisms with a ¹³C-labeled nutrient, we can trace the journey of these heavy carbon atoms as they are incorporated into downstream metabolites.[3] This allows for the quantitative analysis of pathway activity and provides profound insights into cellular physiology and pathology.[4]

Glycine, the simplest of amino acids, sits at a critical crossroads of cellular metabolism. It is a key component of proteins and a precursor for the synthesis of essential biomolecules including purines (for DNA and RNA), glutathione (a primary antioxidant), and heme.[2][5] The use of isotopically labeled glycine, particularly (¹³C₂)Glycine where both the alpha-carbon (C2) and the carboxyl-carbon (C1) are replaced with ¹³C, offers a powerful method to probe these interconnected pathways.

Why (¹³C₂)Glycine? The Advantage of the Dual Label

The choice of tracer is a critical decision in designing a metabolic flux experiment. While singly-labeled [1-¹³C]Glycine or [2-¹³C]Glycine can provide valuable information, the dual-labeled (¹³C₂)Glycine offers distinct advantages for resolving complex metabolic networks:

-

Dissecting the Glycine Cleavage System (GCS): The mitochondrial GCS is a central hub of one-carbon metabolism, breaking down glycine into CO₂, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[6][7] When using (¹³C₂)Glycine, the GCS releases the carboxyl carbon as ¹³CO₂ while the alpha-carbon is transferred to THF. This allows for the simultaneous tracking of both fates of the glycine molecule, providing a more accurate measure of GCS activity.[8]

-

Tracing One-Carbon Metabolism: The one-carbon unit generated from the alpha-carbon of glycine can be used in a variety of biosynthetic reactions, including the synthesis of serine, purines, and thymidylate.[9] By tracking the ¹³C from the alpha-carbon, we can quantify the contribution of glycine to these pathways.

-

Resolving Serine-Glycine Interconversion: The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction in one-carbon metabolism. Using (¹³C₂)Glycine allows for the clear differentiation of de novo serine synthesis from glycine. The resulting serine will contain one or both ¹³C atoms, depending on the specific enzymatic reactions involved, providing a detailed view of the dynamics of this interconversion.[10]

Core Applications of (¹³C₂)Glycine Isotopic Labeling

The versatility of (¹³C₂)Glycine makes it a powerful tool in a wide range of research areas, from fundamental cell biology to clinical diagnostics and drug development.

Metabolic Flux Analysis (MFA) of One-Carbon Metabolism

¹³C-MFA is a quantitative technique used to determine the rates of metabolic reactions within a cell.[11] By measuring the incorporation of ¹³C from a labeled substrate into downstream metabolites, we can construct a mathematical model of the metabolic network and calculate the flux through each reaction. (¹³C₂)Glycine is an ideal tracer for MFA of one-carbon metabolism due to its central role in this network.

Key insights that can be gained from (¹³C₂)Glycine MFA include:

-

The relative contributions of glycolysis and the glycine cleavage system to one-carbon unit production.

-

The flux of one-carbon units towards purine and thymidylate synthesis.

-

The rate of serine-glycine interconversion in different cellular compartments.

-

The impact of genetic or pharmacological perturbations on one-carbon metabolism.

Elucidating Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival.[9] One-carbon metabolism is frequently upregulated in cancer to meet the high demand for nucleotides, amino acids, and reducing equivalents.[12] (¹³C₂)Glycine tracing has been instrumental in uncovering the dependencies of different cancers on specific pathways within one-carbon metabolism. For example, studies have used this approach to demonstrate that some lung cancers rely heavily on de novo serine and glycine synthesis to fuel purine nucleotide biosynthesis.[6] This knowledge can be exploited for therapeutic benefit by targeting the enzymes involved in these pathways.

Drug Development and Preclinical Evaluation

Understanding the metabolic effects of a drug candidate is crucial for its development. (¹³C₂)Glycine tracing can be employed in preclinical studies to:

-

Identify the mechanism of action: By observing how a drug alters the flux through one-carbon metabolism, researchers can gain insights into its molecular targets.

-

Assess off-target effects: Unintended alterations in metabolic pathways can be identified, providing a more complete picture of a drug's safety profile.

-

Stratify patient populations: By identifying metabolic biomarkers that predict a response to a particular drug, it may be possible to select patients who are most likely to benefit from the treatment.

Clinical Diagnostics and Disease Research

Stable isotope tracing with labeled nutrients is a safe and effective way to study metabolism in humans.[13] For instance, breath tests using [1-¹³C]glycine have been developed for the rapid and non-invasive diagnosis of glycine encephalopathy, a rare genetic disorder affecting the glycine cleavage system. While not a direct application of the dual-labeled tracer, this highlights the clinical potential of glycine-based isotopic studies. Further research may leverage (¹³C₂)Glycine to investigate metabolic disturbances in a range of diseases, including neurodegenerative disorders and metabolic syndrome.

Experimental Design and Protocols

A successful (¹³C₂)Glycine tracing experiment requires careful planning and execution. This section provides a general framework for designing and performing these experiments, with a focus on cell culture-based assays.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for a (¹³C₂)Glycine stable isotope tracing experiment.

Figure 1: General workflow for a (¹³C₂)Glycine stable isotope tracing experiment.

Step-by-Step Experimental Protocol: Cell Culture Labeling and Metabolite Extraction

This protocol provides a detailed methodology for performing a (¹³C₂)Glycine labeling experiment in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Custom labeling medium lacking glycine

-

(¹³C₂)Glycine (≥98% purity)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol in water (v/v), chilled to -80°C

-

Liquid nitrogen

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Media Preparation: Prepare the "heavy" labeling medium by supplementing the glycine-free base medium with dFBS and the desired concentration of (¹³C₂)Glycine. The concentration should be similar to that in the standard culture medium.

-

Cell Adaptation: Culture cells in the labeling medium for at least one passage prior to the experiment to allow them to adapt to the custom medium.

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

-

Labeling: Replace the medium with fresh, pre-warmed labeling medium containing (¹³C₂)Glycine. This marks the beginning of the labeling period. It is advisable to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine when isotopic steady-state is reached.

-

Metabolite Quenching and Extraction: a. At each time point, rapidly aspirate the medium and wash the cells once with ice-cold PBS. b. Immediately add a sufficient volume of -80°C 80% methanol to the plate to cover the cells and quench all enzymatic activity. c. Place the plate on dry ice for 10 minutes. d. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris. f. Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. g. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. h. Store the dried extracts at -80°C until analysis.

Self-Validation and Causality:

-

Quenching: The rapid quenching of metabolism with ice-cold methanol is critical to prevent enzymatic activity from altering the metabolite pools after harvesting.[14]

-

Extraction: The use of 80% methanol is a widely accepted method for extracting a broad range of polar metabolites.

-

Time Course: Performing a time-course experiment is essential to ensure that the labeling of key metabolites has reached a steady state, a key assumption for many metabolic flux analysis models.[11]

Data Acquisition and Analysis

Mass spectrometry is the primary analytical technique for measuring the mass isotopologue distribution (MID) of metabolites in stable isotope tracing experiments.

LC-MS/MS for Isotopologue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying metabolites from complex biological extracts.[15][16] A detailed protocol for the analysis of amino acids is provided below.

Protocol 2: LC-MS/MS Analysis of Amino Acids

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent compatible with the LC method.

-

Chromatographic Separation: Separate the amino acids using a suitable LC column, such as a reversed-phase C18 column or a HILIC column for polar metabolites. A gradient elution with mobile phases containing a weak acid (e.g., formic acid) is commonly used.

-

Mass Spectrometry:

-

Ionize the eluted amino acids using electrospray ionization (ESI) in positive ion mode.

-

Perform a full scan analysis to identify the m/z of the different isotopologues of glycine, serine, and other relevant amino acids.

-

For quantitative analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor specific precursor-product ion transitions for each isotopologue.

-

Table 1: Example SRM Transitions for Glycine and Serine Isotopologues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glycine (M+0) | 76.0 | 30.0 |

| (¹³C₂)Glycine (M+2) | 78.0 | 31.0 |

| Serine (M+0) | 106.0 | 60.0 |

| Serine (M+1) | 107.0 | 61.0 |

| Serine (M+2) | 108.0 | 62.0 |

| Serine (M+3) | 109.0 | 63.0 |

Data Processing and Metabolic Flux Calculation

The raw data from the LC-MS/MS analysis must be processed to obtain the MID for each metabolite. This involves peak integration, correction for the natural abundance of stable isotopes, and finally, the calculation of metabolic fluxes.

Data Processing Workflow:

-

Peak Integration: Integrate the chromatographic peaks for each isotopologue to obtain their respective intensities.

-

Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using software packages such as IsoCor or by applying matrix-based correction algorithms.[17]

-

Metabolic Flux Analysis (MFA): The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used as inputs for MFA software. These programs use mathematical models of metabolic networks to estimate the intracellular fluxes that best fit the experimental data.[18]

Table 2: Commonly Used Software for ¹³C-Metabolic Flux Analysis

| Software | Key Features | Reference |

| 13CFLUX2 | High-performance software for large-scale MFA, supports multicore CPUs and compute clusters. | [19][20] |

| OpenFLUX | User-friendly, MATLAB-based software based on the Elementary Metabolite Unit (EMU) framework. | [21] |

| INCA | Isotopically non-stationary metabolic flux analysis, suitable for dynamic labeling experiments. | [22] |

| Metran | A comprehensive software package for MFA, including experimental design and statistical analysis. | [14] |

Interpreting the Data: A Case Study of Serine Synthesis

The power of (¹³C₂)Glycine tracing lies in the ability to interpret the labeling patterns of downstream metabolites to deduce the activity of specific pathways. Let's consider the synthesis of serine from glycine.

When (¹³C₂)Glycine is used as a tracer, the resulting serine can have several different isotopologue forms, depending on the metabolic route:

-

M+1 Serine: If the one-carbon unit from the alpha-carbon of (¹³C₂)Glycine is combined with an unlabeled glycine molecule, the resulting serine will have one ¹³C atom.

-

M+2 Serine: If an unlabeled one-carbon unit is combined with a (¹³C₂)Glycine molecule, the resulting serine will have two ¹³C atoms.

-

M+3 Serine: If the one-carbon unit from the alpha-carbon of (¹³C₂)Glycine is combined with another molecule of (¹³C₂)Glycine, the resulting serine will be fully labeled with three ¹³C atoms.

The relative abundance of these serine isotopologues provides a quantitative measure of the flux through the serine synthesis pathway and the contribution of glycine to the one-carbon pool.

The following diagram illustrates how the labeling pattern of serine can be used to infer the relative activities of the glycine cleavage system and serine hydroxymethyltransferase.

Figure 2: Tracing (¹³C₂)Glycine into serine synthesis pathways.

Conclusion and Future Perspectives

(¹³C₂)Glycine isotopic labeling is a robust and versatile technique for probing the intricacies of cellular metabolism. Its ability to provide dynamic, quantitative data on metabolic fluxes makes it an invaluable tool for researchers in basic science, drug discovery, and clinical research. As analytical technologies continue to improve in sensitivity and resolution, and as our understanding of metabolic networks expands, the applications of (¹³C₂)Glycine tracing are poised to grow, offering ever deeper insights into the complex interplay of metabolism in health and disease.

References

-

Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

- Quek, L. E., Wittmann, C., Nielsen, L. K., & Krömer, J. O. (2009). OpenFLUX: efficient modelling software for 13C-based metabolic flux analysis.

-

13CFLUX - Metabolic Flux Analysis. (n.d.). Retrieved from . [Link]

- Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.

-

Fiehn Lab. (2017). Flux-analysis. Retrieved from [Link]

- Lamers, Y., O'Neill, G., Fofou-Caillierez, M. B., Birlouez-Aragon, I., & Stacpoole, P. W. (2007). Production of 1-carbon units from glycine is extensive in healthy men and women. The Journal of nutrition, 137(10), 2243–2249.

- Lane, A. N., Fan, T. W., Higashi, R. M., Tan, J., & Moseley, H. N. (2011). Analysis of 13C and D isotopologues of Ser and Gly reveals reduced de novo synthesis of Ser and Gly in lung cancer tissues. Metabolites, 1(1), 21-40.

- Pasternak, C. A., & Stephens, M. C. (1989). Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule. Biochemical Society transactions, 17(6), 1083–1084.

- Abadie, V., Tcherkez, G., Gakière, B., & Ma, F. (2017). ¹³C analysis of serine, glycine and glycerate: ¹³C-species of glycine...

- Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Schellenberger, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201.

- Fan, T. W. M., Lane, A. N., Higashi, R. M., Farag, M. A., Gao, H., Bousamra, M., & Miller, D. M. (2019). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Journal of Biological Chemistry, 294(36), 13464-13477.

- MacPherson, R. E., Ramos, S. V., & Vandenboom, R. (2015). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 9(8), 655–659.

- Hellerstein, M. K., & Neese, R. A. (1992). Measuring DNA Synthesis Rates With [1-13C]glycine. The American journal of physiology, 263(2 Pt 1), E384–E390.

- Fan, T. W. M., Lane, A. N., Higashi, R. M., Farag, M. A., Gao, H., Bousamra, M., & Miller, D. M. (2019). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Journal of Biological Chemistry, 294(36), 13464-13477.

- Chiang, E. P., Wang, C. H., Chen, Y. T., & Tang, F. Y. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(11), 462.

- Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current opinion in biotechnology, 24(6), 1116–1121.

- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

- Olufemi, O. S., Bigaeva, E., Nicolas, G., Kraaijenhof, N. V., Olinga, P., & Mutsaers, H. A. M. (2022). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo.

- Chiang, E. P., Wang, C. H., Chen, Y. T., & Tang, F. Y. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(11), 462.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.

- BenchChem. (2025).

- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 154(4), 267–274.

- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 154(4), 267–274.

- Liu, J., & Li, L. (2020).

- Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, T., & Jain, M. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 28(3), 821–831.e4.

- Wang, Y., Zhang, Y., & Liu, L. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroscience, 16, 968884.

- MSU MSMC. (2020). Protocol 2a Free amino acid analysis - UPLC/MS/MS method.

- Shimadzu. (n.d.). Non-Derivatization LC/MS/MS Method for Determination of Amino Acids in Infant and Adult Nutritional Formulas.

- ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials.

- BenchChem. (2025).

- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

- ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.

- Lork, T., Coras, R., & Blümlein, K. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. International journal of molecular sciences, 24(2), 1603.

- Yang, C., & He, L. (2022). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 61(33), 12045-12056.

Sources

- 1. Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prosciento.com [prosciento.com]

- 14. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. osti.gov [osti.gov]

- 18. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. juser.fz-juelich.de [juser.fz-juelich.de]

- 20. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

An In-Depth Technical Guide to (13C2)Glycine: Biosynthesis and Natural Abundance

Introduction

Glycine, the simplest proteinogenic amino acid, occupies a central role in innumerable metabolic processes. Beyond its fundamental function as a building block for proteins, it is a key precursor for the synthesis of glutathione, purines, and heme.[1][2] Its dual-labeled stable isotope, (13C2)Glycine, where both carbon atoms are the heavy isotope 13C, serves as a powerful and indispensable tracer in metabolic research, proteomics, and drug development.[][4] By replacing the naturally occurring 12C with 13C, researchers can track the journey of glycine through complex biological systems with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][4][5] This guide provides a comprehensive technical overview of the biosynthesis of (13C2)Glycine, explores the context of its natural abundance, and details validated protocols for its synthesis, designed for researchers, scientists, and drug development professionals.

Section 1: Natural Abundance of Carbon Isotopes

All carbon-containing molecules, including glycine, are composed of a mixture of stable isotopes. The vast majority is 12C, but a small, consistent fraction is 13C. Understanding this natural distribution is fundamental for any isotope labeling study, as it represents the baseline against which isotopic enrichment is measured.[6][] The natural abundance of 13C is approximately 1.1% (or 1.07%), meaning that in any given sample of an organic compound, about 1 in 90 carbon atoms is a 13C isotope.[6][8][9][10] This low natural abundance allows for the sensitive detection of enrichment when 13C-labeled compounds are introduced into a system.[9]

Table 1: Natural Abundance of Key Stable Isotopes in Biology

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | NMR Active |

| 12C | ~98.9% | 0 | No |

| 13C | ~1.1% | 1/2 | Yes |

| 14N | ~99.6% | 1 | Yes |

| 15N | ~0.4% | 1/2 | Yes |

| 1H | ~99.98% | 1/2 | Yes |

| 2H (D) | ~0.02% | 1 | Yes |

Section 2: Biological Synthesis of (13C2)Glycine

Biological systems synthesize glycine through several interconnected metabolic pathways.[11] The production of isotopically labeled (13C2)Glycine in vivo or through enzymatic methods leverages these natural routes by providing 13C-enriched precursors.

Major Biosynthetic Pathways

The primary and most significant pathway for glycine biosynthesis in most organisms is from the amino acid L-serine.[12][13][14] This reversible reaction is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT) , which requires pyridoxal phosphate as a cofactor.[13] To produce (13C2)Glycine via this route, one must start with serine that is labeled at its C2 and C3 positions ([2,3-13C2]Serine).

-

Serine Pathway : L-Serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylene-THF + H2O[13]

Other significant pathways for glycine synthesis include:

-

From Threonine : Threonine can be converted to glycine and acetaldehyde by the enzyme threonine aldolase.[15][16]

-

From Glyoxylate : In the liver, glycine can be produced from glyoxylate through a transamination reaction catalyzed by alanine-glyoxylate aminotransferase (AGXT).[14][16][17]

-

Glycine Cleavage System (GCS) : This mitochondrial enzyme complex can also operate in reverse to synthesize glycine from CO2, NH4+, and a one-carbon unit from 5,10-Methylene-THF.[13][18][19] This pathway is crucial for understanding glycine catabolism and its role in one-carbon metabolism.[19][20]

Caption: Diagram 1: Major biological pathways for glycine synthesis.

Enzymatic Synthesis Protocol: SHMT-Catalyzed Conversion

Enzymatic synthesis offers a highly specific, stereoselective, and efficient method for producing labeled compounds under mild conditions.[21][22][23] This protocol outlines the synthesis of (13C2)Glycine from [2,3-13C2]Serine.

Rationale: This method is chosen for its high specificity, avoiding the complex purification challenges associated with chemical synthesis. The use of a recombinant, overexpressed enzyme ensures high catalytic efficiency.

Methodology:

-

Enzyme Preparation: Obtain or prepare a purified, active recombinant Serine Hydroxymethyltransferase (SHMT) enzyme. Ensure the enzyme preparation has high specific activity.

-

Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing the essential cofactor pyridoxal 5'-phosphate (PLP) at a concentration of 50 µM.

-

Substrate Preparation: Dissolve [2,3-13C2]L-Serine (the labeled precursor) and tetrahydrofolate (THF) in the reaction buffer to final concentrations of 10 mM and 5 mM, respectively.

-

Reaction Initiation: Equilibrate the reaction mixture to the optimal temperature for SHMT activity (typically 37°C). Initiate the reaction by adding the purified SHMT enzyme to a final concentration of 1-5 µM.

-

Monitoring the Reaction: Monitor the conversion of serine to glycine over time. This can be achieved by taking aliquots at various time points, stopping the reaction (e.g., by heat inactivation or acid precipitation), and analyzing the samples by LC-MS to quantify the formation of (13C2)Glycine.

-

Reaction Termination and Workup: Once the reaction has reached completion (or equilibrium), terminate it by denaturing the enzyme (e.g., boiling for 5 minutes or adding trichloroacetic acid). Centrifuge the mixture to pellet the precipitated enzyme.

-

Purification: Purify the resulting (13C2)Glycine from the supernatant using ion-exchange chromatography. This separates the amino acid from unreacted substrates, cofactors, and buffer components.

-

Verification: Confirm the identity, purity, and isotopic enrichment of the final (13C2)Glycine product using high-resolution mass spectrometry and NMR spectroscopy.

Section 3: Chemical Synthesis of (13C2)Glycine

While biological methods offer specificity, chemical synthesis provides a robust and scalable route that offers precise control over the incorporation of isotopes, making it highly versatile.[][24] The most common industrial method for producing unlabeled glycine is the amination of chloroacetic acid with ammonia, a method readily adaptable for labeled synthesis.[13][25][26]

Caption: Diagram 2: Workflow for chemical synthesis of (13C2)Glycine.

Chemical Synthesis Protocol: Amination of Labeled Chloroacetic Acid

This protocol describes a well-established method for synthesizing glycine, adapted for the fully labeled analogue.[25][26][27]

Rationale: The choice of this method is based on its straightforward, one-pot reaction chemistry and the commercial availability of the labeled starting material, [1,2-13C2]chloroacetic acid. Using a large excess of ammonia serves two critical functions: it acts as the nucleophile to displace the chloride and simultaneously neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Methodology:

-

Reaction Setup: In a sealed reaction vessel suitable for pressure, place a concentrated aqueous solution of ammonia (e.g., 28-30%). The molar excess of ammonia to chloroacetic acid should be at least 20-fold. Cool the solution in an ice bath.

-

Substrate Addition: Slowly add [1,2-13C2]chloroacetic acid to the cold, stirring ammonia solution. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, securely seal the vessel and allow it to warm to room temperature. Let the reaction proceed with stirring for approximately 48 hours. The progress can be monitored by 13C-NMR or LC-MS by analyzing a small aliquot.

-

Workup - Removal of Excess Ammonia: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will remove the excess ammonia and reduce the volume of water.

-

Isolation of Crude Product: The concentrated solution will contain (13C2)Glycine and ammonium chloride. To isolate the glycine, which is less soluble in alcohols, add a sufficient volume of cold methanol (typically 5-10 volumes) to precipitate the amino acid.

-

Purification: Collect the precipitated (13C2)Glycine by filtration. To achieve high purity, the product should be recrystallized from a water/methanol or water/ethanol mixture. This step is crucial for removing residual ammonium chloride.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the product's identity, chemical purity (>98%), and isotopic enrichment (>99%) using quantitative NMR, elemental analysis, and high-resolution mass spectrometry.

Section 4: Applications in Research and Drug Development

(13C2)Glycine is a cornerstone tool for elucidating metabolic dynamics and protein turnover.

-

Metabolic Flux Analysis: By infusing (13C2)Glycine, researchers can trace its incorporation into downstream metabolites like glutathione, serine, and purines, thereby quantifying the flux through these critical pathways in health and disease.[20][28][29] Studies have used this tracer to determine whole-body glycine turnover and the rate of glycine decarboxylation via the GCS.[20]

-

Quantitative Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), (13C2)Glycine can be used to create a "heavy" proteome, allowing for the precise quantification of protein expression changes between different cell populations.[]

-

NMR-Based Structural Biology: Incorporating (13C2)Glycine into proteins provides specific NMR-active probes. This is particularly useful for studying the structure and dynamics of large proteins where uniform labeling leads to overly complex spectra.[24][30][31]

-

Drug Development: Tracing the metabolic fate of glycine is crucial in disease states like cancer, where one-carbon metabolism is often dysregulated.[19] (13C2)Glycine can be used to assess the efficacy of drugs that target these pathways.[4]

Conclusion

(13C2)Glycine is more than a simple labeled molecule; it is a sophisticated probe that unlocks a deeper understanding of complex biological systems. The choice between biological and chemical synthesis depends on the specific requirements of the study, including scale, desired purity, and cost. A thorough understanding of glycine's biosynthetic pathways and the principles of isotopic labeling empowers researchers to design robust experiments, generate high-quality data, and ultimately accelerate scientific discovery and the development of novel therapeutics.

References

-

Microbe Scholar. Glycine Biosynthesis. UCLA. [Link]

-

Chemistry For Everyone. (2025-07-06). How Is Glycine Synthesized?. YouTube. [Link]

-

Wikipedia. Glycine. [Link]

-

Metabolon. Glycine. [Link]

-

PubChem. glycine biosynthesis. National Center for Biotechnology Information. [Link]

-

ResearchGate. Metabolic pathways involved in the biosynthesis of glycine from serine, and its use for different metabolic functions. [Link]

-

PathWhiz. Glycine Metabolism. [Link]

-

PubChem. glycine biosynthesis II. National Center for Biotechnology Information. [Link]

-

ChemLin. Carbon-13 - isotopic data and properties. [Link]

-

Wikipedia. Carbon-13. [Link]

-

Organic Letters. (2021-08-11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. [Link]

-

MDPI. (2022). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. [Link]

-

YouTube. (2022-10-07). abundance of the carbon-13 isotope & 13C NMR spectroscopy. [Link]

-

National Institutes of Health. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. [Link]

-

PubMed Central. In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor. National Center for Biotechnology Information. [Link]

-

PubMed. Enzymatic synthesis of isotopically labeled isoprenoid diphosphates. National Center for Biotechnology Information. [Link]

-

Shimadzu. Isotopic Abundance of Carbon Atoms. [Link]

-

eScholarship.org. (2020-11-20). Tracing Metabolic Fate of MitochondrialGlycine Cleavage System Derived FormateIn Vitro and In Vivo. [Link]

-

Organic & Biomolecular Chemistry. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. RSC Publishing. [Link]

-

Iso-Analytical. Stable Isotopes of Carbon -12C & 13C Explained. [Link]

-

ACS Publications. (2024-10-04). Enzymatic Synthesis of Isotopically Labeled Hydrogen Peroxide for Mass Spectrometry-Based Applications. American Chemical Society. [Link]

-

PubMed Central. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. National Center for Biotechnology Information. [Link]

-

Analytical Chemistry. (2002-09-01). Discovery of Enzymatic Activity Using Stable Isotope Metabolite Labeling and Liquid Chromatography−Mass Spectrometry. ACS Publications. [Link]

-

Organic Syntheses. glycine. [Link]

-

PrepChem.com. Preparation of glycine. [Link]

-

PubMed. Measuring DNA Synthesis Rates With [1-13C]glycine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

National Institutes of Health. (2021-11-17). Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration toward longer retention of the hyperpolarized state. [Link]

-

ACS Publications. (2024-11-12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]

-

ResearchGate. Glycine Metabolism in Intact Leaves by in Vivo 13C and 15N Labeling. [Link]

-

ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. [Link]

-

PubMed. Beneficial Effects of the Amino Acid Glycine. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). National Center for Biotechnology Information. [Link]

Sources

- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. Beneficial Effects of the Amino Acid Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Isotope Labeling Studies-Creative Enzymes [creative-enzymes.com]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 8. Carbon-13 - isotopic data and properties [chemlin.org]

- 9. youtube.com [youtube.com]

- 10. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. glycine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]

- 13. Glycine - Wikipedia [en.wikipedia.org]

- 14. metabolon.com [metabolon.com]

- 15. m.youtube.com [m.youtube.com]

- 16. PathWhiz [smpdb.ca]

- 17. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases [mdpi.com]

- 18. glycine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic synthesis of isotopically labeled isoprenoid diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. isotope.com [isotope.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. prepchem.com [prepchem.com]

- 27. CN1410417A - Preparation method of glycine - Google Patents [patents.google.com]

- 28. In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(13C2)Glycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<

Foreword: The Imperative of Precision in Modern Research

In the landscape of contemporary scientific inquiry, the ability to trace and quantify molecular processes within complex biological systems is paramount. Stable isotope labeling has emerged as an indispensable technology, offering a safe and powerful means to elucidate metabolic pathways, quantify protein dynamics, and accelerate drug development. Among the repertoire of labeled compounds, (13C2)Glycine stands out for its fundamental role as a biosynthetic precursor and its versatility in a wide array of applications. This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals, providing a thorough examination of the physical and chemical properties of (13C2)Glycine, alongside practical, field-proven methodologies for its characterization and application.

Core Principles of Stable Isotope Labeling with (13C2)Glycine

Stable Isotope Labeling (SIL) utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), to "tag" molecules of interest. The increased mass imparted by the heavy isotope allows for the differentiation of labeled and unlabeled compounds using mass spectrometry (MS), while the unique nuclear spin properties of ¹³C provide a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy.

(13C2)Glycine, or Glycine-1,2-¹³C₂, is a glycine molecule where both the carboxyl carbon and the alpha-carbon are replaced with the ¹³C isotope. This dual labeling provides a robust internal standard for tracing the entire glycine backbone through various metabolic transformations. Its significance lies in glycine's ubiquitous presence as a building block for proteins and a key intermediate in the synthesis of purines, heme, and other critical biomolecules.

Fundamental Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (13C2)Glycine is essential for its effective use. These properties influence its handling, storage, and behavior in experimental systems.

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₂H₅NO₂ | [1][2][3] |

| Molecular Weight | ~77.05 g/mol | [1][2][3][4][5][6] |

| CAS Number | 67836-01-5 | [2][3][5][7][8] |

| Appearance | White to off-white crystalline solid/powder | [7] |

| Melting Point | ~240 °C (with decomposition) | [6][8][9][10] |

| Solubility | Soluble in water; sparingly soluble in ethanol. | [2][8][11][12] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1][9] |

Note: Values may exhibit slight variations between suppliers. Always consult the Certificate of Analysis for lot-specific data.

Analytical Verification: Ensuring Experimental Integrity

The validity of any study employing isotopically labeled compounds hinges on the accurate confirmation of their identity and isotopic enrichment. This section details the standard protocols for the analytical characterization of (13C2)Glycine.

Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass spectrometry is the gold standard for verifying the molecular weight and assessing the isotopic purity of (13C2)Glycine.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Accurately weigh and dissolve a small quantity (e.g., 1 mg) of (13C2)Glycine in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, to ensure precise mass determination.

-

Method: Introduce the sample solution into the ESI source via direct infusion at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Collect spectra in the positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Interpretation:

-

Expected Mass-to-Charge Ratio (m/z): The theoretical monoisotopic mass for the protonated (13C2)Glycine is approximately 77.0387 Da.[4] The observed m/z should align with this value.

-

Isotopic Enrichment: The isotopic purity is confirmed by the overwhelming abundance of the doubly labeled species compared to any residual unlabeled (m/z ~75.03) or singly labeled species.

-

Rationale for Methodological Choices:

-

ESI: This "soft" ionization technique preserves the intact molecular ion, minimizing fragmentation and simplifying spectral interpretation.

-

High-Resolution MS: Essential for distinguishing the labeled compound from potential isobaric interferences with high confidence.

-

Acidification: The inclusion of formic acid facilitates protonation, enhancing the signal intensity of the analyte in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unambiguous confirmation of the isotopic labeling positions within the (13C2)Glycine molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of (13C2)Glycine in approximately 0.6 mL of Deuterium Oxide (D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Interpretation:

-

Expected Resonances: The spectrum will display two distinct signals corresponding to the ¹³C-labeled carboxyl carbon and the α-carbon.

-

¹³C-¹³C Coupling: The presence of spin-spin coupling (J-coupling) between the two adjacent ¹³C nuclei provides definitive proof of the 1,2-¹³C labeling pattern.

-

A Self-Validating System for Trustworthiness: The complementary nature of MS and NMR establishes a robust, self-validating system. MS confirms the correct molecular mass and overall isotopic enrichment, while NMR verifies the precise location of the ¹³C labels, ensuring the integrity of the tracer.

Key Applications in Scientific Research

The unique characteristics of (13C2)Glycine make it a powerful tool across multiple domains of scientific investigation.

Metabolic Flux Analysis (MFA)

By introducing (13C2)Glycine into a biological system, researchers can trace the flow of its carbon atoms through interconnected metabolic pathways.[13][14][15][16] This is particularly valuable for studying one-carbon metabolism, purine synthesis, and the biosynthesis of other amino acids like serine. The mass isotopomer distribution in downstream metabolites, as measured by MS, provides quantitative data on the rates (fluxes) of these pathways.[13][17]

Caption: Tracing the metabolic fate of (13C2)Glycine.

Quantitative Proteomics

In the field of proteomics, (13C2)Glycine can be used as a metabolic label. When cells are cultured in media containing (13C2)Glycine, the newly synthesized proteins will incorporate this "heavy" amino acid. By comparing the mass spectra of peptides from labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance. This is particularly useful in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, either directly or by tracing glycine's conversion to other amino acids.[18]

Caption: Workflow for quantitative proteomics using (13C2)Glycine.

Conclusion and Future Outlook